molecular formula C12H14N2O2S B8446268 2-Pentyl-6-nitrobenzothiazole

2-Pentyl-6-nitrobenzothiazole

Cat. No.: B8446268
M. Wt: 250.32 g/mol
InChI Key: NRPSGHGXBCEPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentyl-6-nitrobenzothiazole (C₁₂H₁₄N₂O₂S) is a benzothiazole derivative characterized by a nitro (-NO₂) group at the 6-position and a pentyl (-C₅H₁₁) chain at the 2-position of the heterocyclic ring. This compound is of interest in pharmaceutical and materials science research due to the electronic and steric effects imparted by its substituents. Synthetic routes typically involve nitration of 2-pentylbenzothiazole or alkylation of 6-nitrobenzothiazole precursors. Applications include its use as a corrosion inhibitor, agrochemical intermediate, or bioactive scaffold in drug discovery .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

6-nitro-2-pentyl-1,3-benzothiazole

InChI

InChI=1S/C12H14N2O2S/c1-2-3-4-5-12-13-10-7-6-9(14(15)16)8-11(10)17-12/h6-8H,2-5H2,1H3

InChI Key

NRPSGHGXBCEPNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • This compound : The pentyl chain introduces significant steric bulk and lipophilicity (LogP = 3.8), enhancing membrane penetration but reducing aqueous solubility. The nitro group at position 6 stabilizes the aromatic ring via resonance, increasing resistance to electrophilic substitution reactions compared to unsubstituted benzothiazoles.
  • 2-Aminobenzothiazole: The amino group (-NH₂) at position 2 provides electron-donating effects, increasing reactivity toward electrophiles. This compound exhibits higher water solubility (2.5 mg/mL) due to hydrogen bonding, making it suitable for aqueous-phase reactions .
  • 6-Nitrobenzothiazole : Lacking alkyl chains, this derivative has lower LogP (1.9) and higher crystallinity (mp 156–158°C). Its nitro group facilitates applications in explosives research or as a UV-stabilizer in polymers.
  • 2-Methyl-6-nitrobenzothiazole : The methyl group marginally increases LogP (2.5) compared to 6-nitrobenzothiazole but lacks the lipophilic enhancement seen in the pentyl analog.

Reactivity and Stability

  • Nitration and Alkylation: this compound is less reactive toward further nitration due to deactivation by the existing nitro group. In contrast, 2-aminobenzothiazole undergoes diazotization and coupling reactions readily .
  • Thermal Stability : The pentyl chain in this compound lowers its melting point (98–102°C) compared to 6-nitrobenzothiazole (156–158°C), suggesting reduced thermal stability.

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